Calplus

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Calplus is a brand name for a product that primarily contains calcium carbonate . It is used as an antacid to relieve heartburn, acid indigestion, and upset stomach. It also serves as a dietary supplement when the amount of calcium taken in the diet is not enough . Calcium is needed by the body for healthy bones, muscles, nervous system, and heart . Another form of this compound is a premixed calcium hydroxide paste containing iodoform with improved radiopacity and antimicrobial effect . This form is used in dentistry for direct and indirect pulp capping, pulpotomy, apexifications, hard tissue formations, and as a temporary or permanent filling material for infected root canals .

Chemical Reactions Analysis

Calcium carbonate, the primary component of this compound, reacts with gastric acid to produce a salt and water . The postulated chemical reaction is:

.Physical And Chemical Properties Analysis

This compound, in the form of a root canal filling material, has been studied for its physicochemical properties . All the materials had an alkaline pH at 3, 24, and 72 h, with this compound having the highest . Bio-CP was more soluble during the evaluation period (24 h) than ZOE and this compound . Bio-CP and ZOE demonstrated the creation of crystallite structures on their surfaces after immersion in PBS at 37 °C, whereas this compound showed none .

Applications De Recherche Scientifique

Agent de séchage et de déshydratation

Le chlorure de calcium (anhydre) est largement utilisé comme agent de séchage et de déshydratation pour les liquides et les gaz organiques, ainsi que pour les solides dans les dessiccateurs . Sa nature hygroscopique en fait un excellent choix pour maintenir un environnement exempt d'humidité dans les laboratoires de recherche, ce qui est crucial pour la stabilité et la précision de nombreuses expériences.

Saumure de réfrigération

Dans les installations de réfrigération, le chlorure de calcium anhydre sert de solution de saumure . Sa capacité à abaisser le point de congélation de l'eau lui permet d'être utilisée dans des applications à basse température, telles que les patinoires et les installations de stockage frigorifique, offrant une conductivité thermique efficace.

Traitement routier

Le chlorure de calcium est appliqué sur les routes pour la lutte contre le verglas et la poussière . Il abaisse le point de congélation de l'eau, ce qui contribue à prévenir la formation de glace dans les climats plus froids. De plus, il est utilisé pour supprimer la poussière sur les routes non revêtues, réduisant ainsi les coûts de maintenance et améliorant les conditions de conduite.

Agriculture et horticulture

Le composé aurait augmenté le poids des fruits et la teneur en acide ascorbique des cultures comme la grenade lorsqu'il est utilisé avec de l'urée . Il améliore également la conservation des fruits comme les fraises en formant un revêtement comestible, ce qui prolonge leur durée de conservation et réduit le gaspillage.

Dureté de l'eau dans les piscines

Dans les piscines, le chlorure de calcium est utilisé pour augmenter la dureté de l'eau . Cela contribue à prévenir la corrosion des murs en béton ou en plâtre de la piscine. L'eau dure assure également un équilibre du pH plus stable, moins susceptible de fluctuer et de provoquer un inconfort pour les nageurs.

Catalyseur en synthèse asymétrique

En recherche chimique, CaCl2-Pybox (pyridine flanquée de deux groupes oxazoline) a été utilisé comme catalyseur chiral pour les réactions d'addition asymétriques 1,4 . Cette application est importante dans la synthèse des composés gamma-nitrocarbonylés, qui sont des intermédiaires importants dans les produits pharmaceutiques et les produits agrochimiques.

Mécanisme D'action

Target of Action

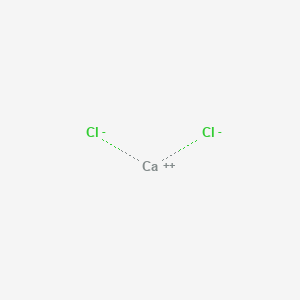

Calcium chloride (anhydrous), also known as Calplus, Superflake anhydrous, Calcosan, or calcium;dichloride, is an ionic compound that dissociates in water to provide calcium (Ca2+) and chloride (Cl-) ions . These ions are normal constituents of the body fluids and are dependent on various physiological mechanisms for maintenance of balance between intake and output .

Mode of Action

Calcium chloride’s mode of action is primarily through its dissociation into calcium and chloride ions when exposed to water . The calcium ions play crucial roles in many biological processes, including signal transduction, muscle contraction, and maintenance of cell membrane and cell wall stability .

Biochemical Pathways

The biochemical pathways affected by calcium chloride are numerous due to the fundamental role of calcium in cellular processes. For instance, calcium ions are essential for the function of the nervous system, where they act as a secondary messenger in neurotransmitter release from neurons . In muscle cells, calcium ions are involved in the contraction process .

Pharmacokinetics

Calcium chloride is characterized by its low molecular weight and high water solubility . It readily breaks down into calcium and chloride ions when exposed to water, and these ions are efficiently absorbed from the intestine . This high solubility contributes to its bioavailability.

Result of Action

The molecular and cellular effects of calcium chloride’s action are diverse, given the wide range of processes that involve calcium ions. For example, in the context of muscle contraction, calcium ions bind to regulatory sites on troponin, initiating a series of events that lead to muscle contraction .

Action Environment

Environmental factors can influence the action of calcium chloride. For instance, when calcium chloride enters freshwater ecosystems, it may be toxic to organisms or facilitate bivalves by serving as a calcium source . Moreover, the presence of other ions in the environment can affect the solubility and therefore the bioavailability of calcium chloride .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Calplus participates in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with calmodulin, a protein that mediates the control of a large number of enzymes and other proteins by Ca²⁺ . The nature of these interactions often involves the formation of complexes that enable or enhance certain biochemical reactions .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it acts by neutralizing hydrochloric acid in gastric secretions, inhibiting the action of pepsin, and restoring acid-base balance .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is known to interact with calmodulin, leading to the activation of various enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound has an alkaline pH at 3, 24, and 72 hours, with this compound having the highest pH

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in cattle, 500 mL of this compound is used for the treatment of milk fever and in calcium, phosphorus, magnesium, and glucose deficiency

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, it is known to interact with calmodulin, which is involved in various metabolic pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and its localization or accumulation can be affected

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Calplus involves a series of reactions starting from readily available starting materials. The key steps in the synthesis include the formation of a key intermediate, followed by a series of functional group manipulations to yield the final product.", "Starting Materials": [ "2,4-dichlorobenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "sodium hydroxide", "methanol", "ethyl ether", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: Condensation of 2,4-dichlorobenzaldehyde and ethyl acetoacetate in the presence of ammonium acetate to form a β-ketoester intermediate.", "Step 2: Hydrolysis of the β-ketoester intermediate using sodium hydroxide to form a carboxylic acid.", "Step 3: Esterification of the carboxylic acid using methanol and sulfuric acid to form a methyl ester.", "Step 4: Reduction of the methyl ester using sodium borohydride to yield a primary alcohol.", "Step 5: Conversion of the primary alcohol to a bromide using hydrobromic acid.", "Step 6: Nucleophilic substitution of the bromide with sodium azide to form an azide intermediate.", "Step 7: Reduction of the azide intermediate using hydrogen gas and a palladium catalyst to yield the final product, Calplus." ] } | |

Numéro CAS |

10043-52-4 |

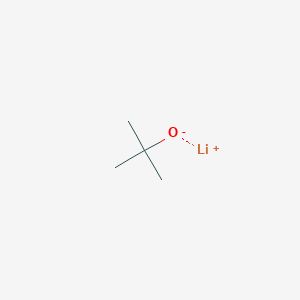

Formule moléculaire |

CaCl2 |

Poids moléculaire |

110.98 g/mol |

Nom IUPAC |

calcium;dichloride |

InChI |

InChI=1S/Ca.2ClH/h;2*1H/q+2;;/p-2 |

Clé InChI |

UXVMQQNJUSDDNG-UHFFFAOYSA-L |

Impuretés |

The commercial product is about 94-97% calcium chloride, the chief impurity being Ca(OH)2 /calcium hydroxide/. Includes alkali chlorides (as NaCl) and magnesium chloride |

SMILES |

[Cl-].[Cl-].[Ca+2] |

SMILES canonique |

[Cl-].[Cl-].[Ca+2] |

Point d'ébullition |

1935 °C 1670 °C |

Color/Form |

White cubic crystals or powder Cubic crystals, granules or fused masses White .. lumps of flakes |

Densité |

2.15 at 68 °F (USCG, 1999) - Denser than water; will sink 2.15 g/cu cm at 25 °C Hygroscopic granules, flakes or powder. Apparent (bulk) density: 0.835. Freely soluble in water, alcohol /Calcium chloride dihydrate/ Density (at 25 °C): 2.2 g/cm³ |

melting_point |

775 °C MP: 260 °C /Calcium chloride monohydrate/ 772 °C |

Autres numéros CAS |

10043-52-4 |

Description physique |

Calcium chloride is a white to off-white solid. Sinks and mixes with water. (USCG, 1999) Other Solid; Liquid; Pellets or Large Crystals; NKRA; Water or Solvent Wet Solid; Dry Powder; Dry Powder, Pellets or Large Crystals White, odourless, hygroscopic powder or deliquescent crystals Very hygroscopic solid; Soluble in water (evolves heat); [Merck Index] Colorless odorless solid; [HSDB] White hygroscopic solid; Soluble in water; [MSDSonline] ODOURLESS HYGROSCOPIC COLOURLESS OR WHITE CRYSTALS. |

Pictogrammes |

Irritant |

Numéros CAS associés |

10043-52-4 (Parent) 10035-04-8 (dihydrate) |

Solubilité |

Soluble in water and in ethanol Soluble in methyl carbonate and acetic aicd Very soluble in ethanol Freely soluble in water with liberation of much heat 81.3 g/100 g water at 25 °C In water, 4.2X10+5 to 5.95X10+5 mg/L at 20 °C Solubility in water, g/100ml at 20 °C: 74.5 (good) |

Synonymes |

Bovikalc; CalPlus; Calcium dichloride; Calcium(2+) chloride; Calcosan; Calmate R; Calol; Calzina oral; Chrysoxel C 4; Daraccel; Dowflake; Intergravin-orales; Kalgan; Liquidow; Peladow; Stopitl; U-Ramin MC |

Origine du produit |

United States |

Q & A

Q1: What is the molecular formula and weight of calcium chloride anhydrous?

A1: The molecular formula of calcium chloride anhydrous is CaCl2, and its molecular weight is 110.98 g/mol.

Q2: Does calcium chloride anhydrous form crystal structures?

A2: Yes, [] calcium chloride anhydrous can form crystal structures. For instance, the double-layered hydroxide 3CaO.Al2O3.0.5CaBr2.0.5CaCl2.10H2O incorporates calcium chloride anhydrous within its structure. []

Q3: What are the typical applications of calcium chloride anhydrous in material science?

A3: Calcium chloride anhydrous is utilized in various applications, including:

- Moisture Scavenger: It acts as an effective moisture scavenger in materials like dealcoholized RTV-1 silicone rubber. []

- Space Holder: In the fabrication of open-cell steel foams, calcium chloride anhydrous serves as a space holder during the sintering-dissolution process. []

- Sintering Additive: Adding calcium chloride anhydrous during the sintering process can influence the properties of the final material. []

Q4: How does calcium chloride anhydrous impact cadmium and zinc uptake in plants?

A4: Studies suggest that Calplus, a modified clay containing calcium chloride anhydrous, can influence the uptake of cadmium and zinc by plants like Swiss chard grown in contaminated calcareous soils. []

Q5: Can calcium chloride anhydrous be used in the preparation of phase change materials?

A5: Yes, calcium chloride anhydrous, when mixed with calcium chloride dihydrate, can be used to create salt hydrate phase change materials (PCMs). This specific combination can help reduce the supercooling phenomenon often observed in CaCl2·6H2O. []

Q6: Does calcium chloride anhydrous play a role in protoplast isolation from fungi?

A7: Yes, calcium chloride anhydrous has been successfully used as an osmoticum during the isolation of protoplasts from the fungus Russula virescens. Using calcium chloride anhydrous as the osmotic stabilizer resulted in higher regeneration rates compared to other osmotic stabilizers. []

Q7: Are there any known effects of calcium chloride anhydrous on insect populations?

A8: While not directly insecticidal, studies show that using calcium chloride anhydrous as a moisture remover during the extraction of castor oil can enhance its insecticidal properties against the whitefly Bemisia tabaci. []

Q8: What are the environmental concerns related to manganese furnace dust?

A9: Manganese furnace dust, a byproduct of ferromanganese and silicomanganese production, poses an environmental liability due to its high zinc content. Recycling this dust back into furnaces requires removing the zinc to avoid operational issues. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.